molecular formula C11H12F3IN2O2 B1446422 tert-Butyl 2-(trifluoromethyl)-5-iodopyridin-4-ylcarbamate CAS No. 1820707-98-9

tert-Butyl 2-(trifluoromethyl)-5-iodopyridin-4-ylcarbamate

Cat. No.: B1446422
CAS No.: 1820707-98-9
M. Wt: 388.12 g/mol
InChI Key: JEMNPEWMULFGTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl 2-(trifluoromethyl)-5-iodopyridin-4-ylcarbamate is a useful research compound. Its molecular formula is C11H12F3IN2O2 and its molecular weight is 388.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Environmental Monitoring and Pollution Studies

Tert-Butyl 2-(trifluoromethyl)-5-iodopyridin-4-ylcarbamate and its derivatives are notably involved in studies related to environmental monitoring and pollution. Research has identified the presence and effects of similar compounds in various environmental matrices, such as indoor dust, outdoor air particulates, sea sediment, and river water. Studies have highlighted their use in understanding the occurrence, human exposure, and toxicity of synthetic phenolic antioxidants (SPAs) like 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4-di-tert-butyl-phenol (DBP) (Liu & Mabury, 2020). The presence of these compounds in human tissues (fat, serum, urine, breast milk, and fingernails) has been reported, highlighting the broad human exposure to such compounds and emphasizing the need for environmental and health monitoring (Liu et al., 2020).

Industrial and Commercial Applications

The derivatives of this compound are used in industrial and commercial products to retard oxidative reactions and lengthen product shelf life. For instance, BHT, a synthetic phenolic antioxidant, is widely utilized in the food industry and cosmetics. Despite its general recognition as safe, there have been concerns and debates over its potential links to cancer, asthma, and behavioral issues in children. This has necessitated comprehensive studies and monitoring of human exposure to these compounds, especially in vulnerable populations like children (Wang & Kannan, 2019).

Biodegradation and Fate in Soil and Groundwater

Research on the biodegradation and fate of related compounds such as MTBE (Methyl tert-butyl ether) and TBA (tert-butyl alcohol) in soil and groundwater has been extensive. These studies have been crucial in understanding the degradability of such compounds under various redox conditions and their potential impact on environmental and human health. They offer insights into the pathways of degradation and the microbial species involved in the process, which is crucial for environmental remediation and pollution control (Thornton et al., 2020).

Properties

IUPAC Name

tert-butyl N-[5-iodo-2-(trifluoromethyl)pyridin-4-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3IN2O2/c1-10(2,3)19-9(18)17-7-4-8(11(12,13)14)16-5-6(7)15/h4-5H,1-3H3,(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEMNPEWMULFGTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=NC=C1I)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801130577
Record name Carbamic acid, N-[5-iodo-2-(trifluoromethyl)-4-pyridinyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801130577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1820707-98-9
Record name Carbamic acid, N-[5-iodo-2-(trifluoromethyl)-4-pyridinyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1820707-98-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[5-iodo-2-(trifluoromethyl)-4-pyridinyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801130577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 2-(trifluoromethyl)-5-iodopyridin-4-ylcarbamate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
tert-Butyl 2-(trifluoromethyl)-5-iodopyridin-4-ylcarbamate
Reactant of Route 3
Reactant of Route 3
tert-Butyl 2-(trifluoromethyl)-5-iodopyridin-4-ylcarbamate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
tert-Butyl 2-(trifluoromethyl)-5-iodopyridin-4-ylcarbamate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
tert-Butyl 2-(trifluoromethyl)-5-iodopyridin-4-ylcarbamate
Reactant of Route 6
tert-Butyl 2-(trifluoromethyl)-5-iodopyridin-4-ylcarbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.